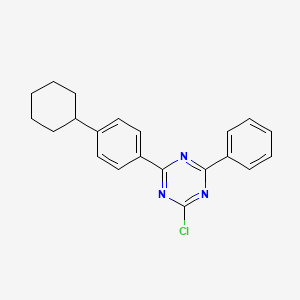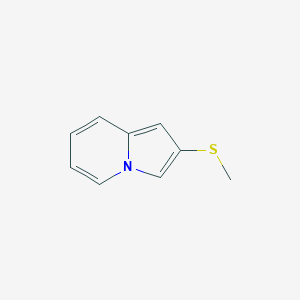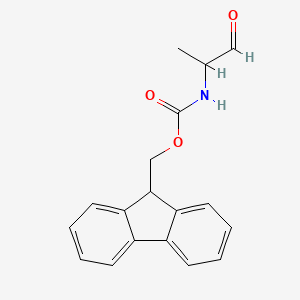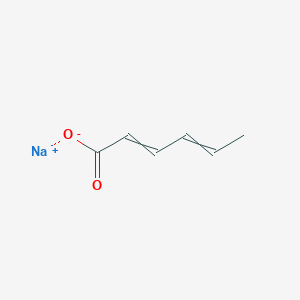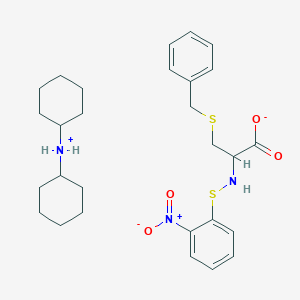
Nps-Cys(Bzl)-OH.DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt is a chemical compound with the molecular formula C16H16N2O4S2. It is commonly used in research and industrial applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of disulfides, while reduction of the nitro group yields amines.
Aplicaciones Científicas De Investigación
N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt involves its interaction with various molecular targets. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the nitrophenylsulfenyl group can participate in redox reactions, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N- (2-Nitrophenylsulfenyl)-L-cysteine: Lacks the benzyl group, resulting in different reactivity and applications.
S-Benzyl-L-cysteine: Does not contain the nitrophenylsulfenyl group, affecting its redox properties.
N- (2-Nitrophenylsulfenyl)-S-methyl-L-cysteine: Contains a methyl group instead of a benzyl group, leading to variations in steric and electronic effects.
Uniqueness
N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt is unique due to the presence of both the nitrophenylsulfenyl and benzyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C28H39N3O4S2 |
|---|---|
Peso molecular |
545.8 g/mol |
Nombre IUPAC |
3-benzylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]propanoate;dicyclohexylazanium |
InChI |
InChI=1S/C16H16N2O4S2.C12H23N/c19-16(20)13(11-23-10-12-6-2-1-3-7-12)17-24-15-9-5-4-8-14(15)18(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,13,17H,10-11H2,(H,19,20);11-13H,1-10H2 |
Clave InChI |
MAUIFYQGIWFDHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C=C1)CSCC(C(=O)[O-])NSC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
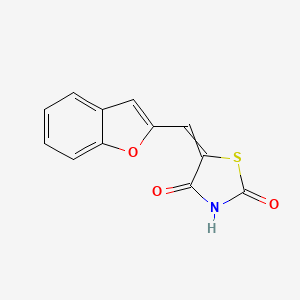
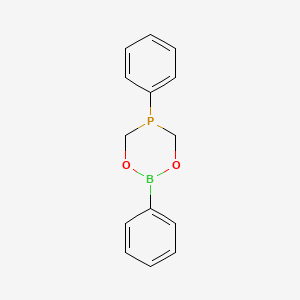


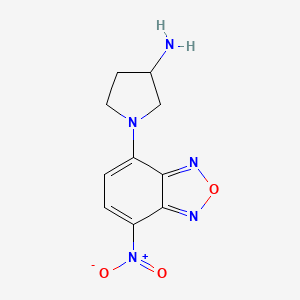
![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)
